molecular formula C10H20O4 B14803947 N-Octyltetraoxyethylene

N-Octyltetraoxyethylene

Cat. No.: B14803947
M. Wt: 204.26 g/mol
InChI Key: YFXQXOLQQVJUHI-UHFFFAOYSA-N
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Description

N-Octyltetraoxyethylene (CAS: 19327-39-0), also known as Tetraethylene glycol monooctyl ether or C8E4, is a nonionic surfactant widely used in detergent formulations and biochemical research. Its molecular formula is C₁₆H₃₄O₅, with a molecular weight of 306.44 g/mol . Structurally, it consists of an octyl (C₈) hydrophobic chain linked to a hydrophilic tetraethylene glycol (four ethylene oxide units) moiety. This amphiphilic nature enables it to solubilize lipids and stabilize membranes, making it valuable in cell lysis and protein purification protocols .

The compound is commercially available as a powder, requiring storage at -20°C to maintain stability . Its aliases include 3,6,9,12-Tetraoxaeicosan-1-ol and Octyl-tetraoxyethylene .

Properties

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

1-ethenylperoxyperoxyoctane

InChI

InChI=1S/C10H20O4/c1-3-5-6-7-8-9-10-12-14-13-11-4-2/h4H,2-3,5-10H2,1H3

InChI Key

YFXQXOLQQVJUHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOOOOC=C

Origin of Product

United States

Chemical Reactions Analysis

N-Octyltetraoxyethylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions[][1].

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms[][1].

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups[][1].

Scientific Research Applications

N-Octyltetraoxyethylene has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials[][1].

    Biology: It is employed in the solubilization of membrane proteins and other biological molecules[][1].

    Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs[][1].

    Industry: It is used in formulations of detergents, emulsifiers, and dispersants[][1].

Comparison with Similar Compounds

Structural and Molecular Comparison

Property This compound (C8E4) N-Octyltrioxyethylene (C8E3)
CAS Number 19327-39-0 19327-38-9
Molecular Formula C₁₆H₃₄O₅ C₁₄H₃₀O₄
Molecular Weight 306.44 g/mol 262.39 g/mol
Ethylene Oxide Units 4 3
Hydrophilic-Lipophilic Balance (HLB) Higher (estimated ~12–14) Lower (estimated ~10–12)

Key Observations :

  • Ethylene Oxide Units : The additional ethylene oxide group in C8E4 increases its hydrophilicity compared to C8E3. This enhances its solubility in aqueous systems and alters micelle formation dynamics .
  • Molecular Weight : The higher molecular weight of C8E4 (306.44 vs. 262.39 g/mol) impacts its diffusion rates and phase behavior in solutions.

Functional Differences

Detergent Efficiency :

  • C8E4 is more effective in solubilizing membrane proteins due to its balanced hydrophilicity, making it preferable for isolating integral membrane proteins .
  • C8E3, with fewer ethylene oxide units, may exhibit stronger lipid interactions but lower water solubility, limiting its use in high-ionic-strength buffers .

Applications: C8E4: Used in cell culture and biochemical assays requiring mild detergency (e.g., preserving protein activity during extraction) . C8E3: Potential applications in organic synthesis or systems requiring lower polarity .

Research Findings and Limitations

  • Gaps in Evidence: The provided sources lack detailed solubility profiles, critical micelle concentrations (CMC), or toxicity comparisons.
  • Inferred Properties : The HLB values are estimated based on ethylene oxide content; experimental validation is needed.

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